molecular formula C16H14ClF3N4O3S B3466480 ethyl 4-amino-2-[(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)thio]-5-pyrimidinecarboxylate

ethyl 4-amino-2-[(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)thio]-5-pyrimidinecarboxylate

Cat. No. B3466480
M. Wt: 434.8 g/mol
InChI Key: LZUIBSIZKSJKTC-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2-[(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)thio]-5-pyrimidinecarboxylate is a complex organic compound . It has a molecular formula of CHClNOS, an average mass of 392.281 Da, and a monoisotopic mass of 390.961884 Da .


Synthesis Analysis

The synthesis of such compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation is a key step in the synthesis process . In a study, catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters was reported, utilizing a radical approach . This was paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups and a large number of atoms . The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a phenyl group, which is a six-membered carbon ring . It also contains a trifluoromethyl group, which consists of a carbon atom bonded to three fluorine atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound can be complex due to its structure. One key reaction is the protodeboronation of pinacol boronic esters . This reaction involves the removal of a boron atom from the boronic ester, which is then replaced by a hydrogen atom . This reaction is catalyzed by a radical initiator .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are determined by its molecular structure . It has a molecular formula of CHClNOS, an average mass of 392.281 Da, and a monoisotopic mass of 390.961884 Da . The presence of a trifluoromethyl group and a pyrimidine ring in the structure can influence its reactivity and stability .

Future Directions

The future directions for this compound could involve its use in various industries. Trifluoromethylpyridine derivatives, which have a similar structure to this compound, are currently used in the protection of crops from pests . They are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of this compound will be discovered in the future .

properties

IUPAC Name

ethyl 4-amino-2-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanylpyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClF3N4O3S/c1-2-27-14(26)9-6-22-15(24-13(9)21)28-7-12(25)23-11-5-8(16(18,19)20)3-4-10(11)17/h3-6H,2,7H2,1H3,(H,23,25)(H2,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZUIBSIZKSJKTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1N)SCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClF3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 4-amino-2-[(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)thio]-5-pyrimidinecarboxylate
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ethyl 4-amino-2-[(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)thio]-5-pyrimidinecarboxylate
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ethyl 4-amino-2-[(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)thio]-5-pyrimidinecarboxylate
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ethyl 4-amino-2-[(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)thio]-5-pyrimidinecarboxylate
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ethyl 4-amino-2-[(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)thio]-5-pyrimidinecarboxylate
Reactant of Route 6
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ethyl 4-amino-2-[(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)thio]-5-pyrimidinecarboxylate

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